trans-Stilbene-D12

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

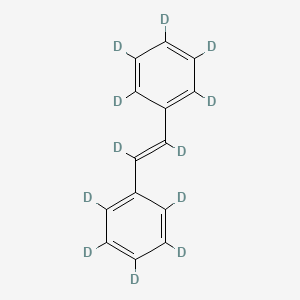

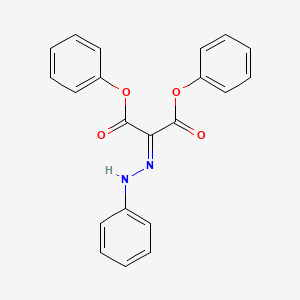

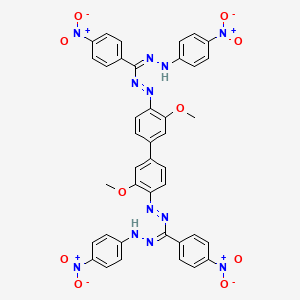

Trans-Stilbene-D12 is the deuterium labeled trans-Stilbene . Trans-Stilbene, also known as (E)-Stilbene, is an organic compound represented by the condensed structural formula C6H5CH=CHC6H5 . It is used in the manufacturing of dye lasers, optical brighteners, and non-steroidal synthetic estrogens .

Synthesis Analysis

The synthesis of stilbene derivatives has attracted much attention in recent years. The construction of stilbene and stilbene derivatives is achieved by carbon–carbon coupling reactions of organic compounds in the presence of transition metal catalysts or under metal-free conditions . An efficient and practical phosphine-catalyzed homo-coupling reaction of benzyl chlorides has been described .

Molecular Structure Analysis

The basic chemical skeleton structure of stilbene compounds is 1,2-diphenylethylene . Trans-Stilbene features a central ethylene moiety with one phenyl group substituent on each end of the carbon–carbon double bond .

Chemical Reactions Analysis

Trans-Stilbene undergoes reactions typical of alkenes. It undergoes epoxidation with peroxymonophosphoric acid, H3PO5, producing a yield of trans-stilbene oxide in dioxane . It can be converted to cis-stilbene photochemically, and further reacted to produce phenanthrene .

Physical And Chemical Properties Analysis

Trans-Stilbene occurs as a white crystalline solid at room temperature and is highly soluble in organic solvents . Its fluorescence emission and decay time have been characterized . The maximum emission peak is at 386 nm and the prompt and delayed decay time was observed at 4.3 and 17.5 ns .

科学的研究の応用

Pharmaceutical Innovation

Stilbenes, including trans-Stilbene-D12, have garnered significant attention for their therapeutic potential . They exhibit diverse pharmacological properties, including cardiovascular protection, antioxidant effects, anticancer activity, and neuroprotection . Stilbenes are integral to the booming wellness and health supplement market .

Production of Dye Lasers

Trans-Stilbene is used in the manufacturing of dye lasers . Dye lasers are a type of laser that use organic dye as the gain medium. The unique properties of trans-Stilbene-D12 make it suitable for this application.

Optical Brighteners

Trans-Stilbene is also used in the production of optical brighteners . These substances absorb light in the ultraviolet and violet region and re-emit light in the blue region, resulting in a “whitening” effect.

Non-Steroidal Synthetic Estrogens

Trans-Stilbene is used in the synthesis of non-steroidal synthetic estrogens such as diethylstilbestrol, fosfestrol, and dienestrol . These compounds mimic the effects of estrogen in the body and are used in various medical treatments.

Scintillators

Trans-Stilbene is used as a phosphor and a scintillator . Scintillators are materials that emit light when excited by ionizing radiation. Trans-Stilbene-D12 is a well-suited detector for fast-neutron spectroscopy in many applications including nuclear reaction studies, radiation protection, nuclear non-proliferation, and space travel .

Transition Metal Catalyzed Asymmetric Epoxidation and Dihydroxylation

Trans-Stilbene is involved in transition metal catalyzed asymmetric epoxidation and dihydroxylation . These are important reactions in organic chemistry, used in the synthesis of various complex molecules.

Fluorescence Emission and Decay Time Analysis

Trans-Stilbene mixed with diphenylacetylene has been analyzed for fluorescence emission and decay time . This is important in the development of scintillators and in the detection of high energy neutrons .

Thermal Properties Analysis

The thermal behavior and melting point of trans-Stilbene mixed with diphenylacetylene have been analyzed . Understanding the thermal properties of a material is crucial in many fields, including materials science and engineering .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-[(E)-1,2-dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)ethenyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H/b12-11+/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJANXHGTPQOBST-KVFDGITRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(\[2H])/C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])/[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-Stilbene-D12 | |

Q & A

Q1: What is the main research focus regarding trans-stilbene-d12 in the provided abstract?

A1: The research focuses on understanding how the surrounding environment influences the excited state dynamics of trans-stilbene-d12. Specifically, the researchers are investigating the photoisomerization reaction of trans-stilbene-d12 in the gas phase and comparing it to the well-studied solution-phase behavior. [] This information helps elucidate how solvent molecules can affect the reaction pathway and efficiency.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-hydroxy-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B578880.png)

![4,6-Methanocyclobuta[3,4]cyclopenta[1,2-d]imidazole](/img/structure/B578883.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea](/img/structure/B578894.png)

![Methylsilanediol bis[phosphoric acid (2-ethylhexyl)] ester](/img/structure/B578896.png)